molecular formula C14H21NO B3837368 1,3,3-trimethyl-4-phenyl-4-piperidinol

1,3,3-trimethyl-4-phenyl-4-piperidinol

Cat. No. B3837368
M. Wt: 219.32 g/mol
InChI Key: ULHMJMVAPSQRBO-UHFFFAOYSA-N
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Description

1,3,3-trimethyl-4-phenyl-4-piperidinol (TMPPOP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMPPOP is a bicyclic tertiary amine that contains a piperidine ring, a phenyl group, and a hydroxyl group. This compound has been extensively studied for its potential use as a chiral auxiliary, a ligand in asymmetric catalysis, and a building block in organic synthesis.

Scientific Research Applications

Conformational Analysis

  • Orientation of Phenyl Substituent in Isomeric Piperidinols : NOESY spectroscopy has been utilized to determine the orientation of the phenyl substituent in isomeric piperidinols. This method reflects the change in the orientation of the phenyl substituent across different isomers, providing insight into the molecular structure and conformation (Aliev, 1990).

  • Stereochemistry in Pharmacologically Active Derivatives : Studies have been conducted on the carbon-13 magnetic resonance spectra of diastereoisomers of trimethyl-4-phenylpiperidin-4-ol and their esters. These findings are crucial for understanding the stereochemistry and preferred molecular conformations of these compounds (Jones et al., 1973).

Chemical Synthesis and Reactivity

  • Synthesis of Derivatives : The synthesis of derivatives like 4-(3-buten-1-ynyl)-1,2,5-trimethyl-4-piperidinol and its stereoisomers has been explored. This research includes the study of their reactivity in radical polymerization, providing valuable data on the polymerization kinetics and mechanism (Aliev et al., 1992).

  • Synthesis of Dialkoxy Piperidinols : Research on the synthesis of 4,4-dialkoxy-3-piperidinols highlights advanced methodologies in organic synthesis. This includes alpha-bromination and dialkoxyhydroxylation techniques, broadening the scope of synthetic strategies in this chemical class (Chang et al., 2011).

Conformational Studies and Stereochemistry

  • Conformation-Activity Relationships : A comprehensive conformational study of various 4-phenylpiperidine analgesics, including the trimethyl-4-phenylpiperidines, has been conducted. This research is pivotal in linking molecular conformations to pharmacological activities (Froimowitz, 1982).

  • NMR Study of Diastereoisomers : The stereochemistry of diastereoisomeric trimethyl-4-phenylpiperidin-4-ols has been elucidated using 1H NMR spectroscopy. This research provides essential information on the configurations and preferred conformations of these compounds (Casy & Mcerlane, 1972).

Structural Studies

  • Three-Dimensional Structure Analysis : The study of the three-dimensional structures of isomers of trimethyl-4-amino(amido)piperidines using NMR spectra provides critical insights into the spatial orientation of functional groups and conformational changes inthese molecules. This research aids in understanding the dynamic behavior of these compounds at the molecular level (Fomichev et al., 1988).
  • Crystallography of Analogs : Crystal structure determination of 4-phenylpiperidine narcotic analgesic analogs, such as 1e,2a,6e-Trimethyl-4e-phenyl-4a-acetoxypiperidine Hydrobromide, offers deep insights into the stereochemistry of the substituents. These findings are significant for correlating physical structure with pharmacological properties (Hayakawa & James, 1973).

properties

IUPAC Name

1,3,3-trimethyl-4-phenylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-13(2)11-15(3)10-9-14(13,16)12-7-5-4-6-8-12/h4-8,16H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHMJMVAPSQRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1(C2=CC=CC=C2)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,3-Trimethyl-4-phenyl-4-piperidinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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